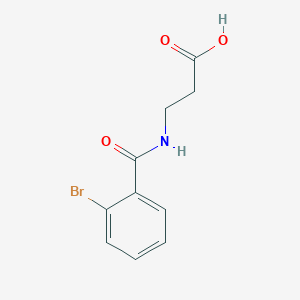

1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

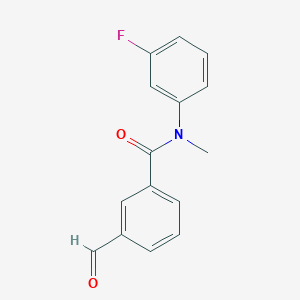

The compound “1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea” is a urea derivative. Urea compounds are often used in medicinal chemistry due to their bioactivity . The presence of a chlorobenzyl group and a dimethylaminophenethyl group could potentially influence the compound’s properties and bioactivity.

Aplicaciones Científicas De Investigación

Complexation-Induced Unfolding

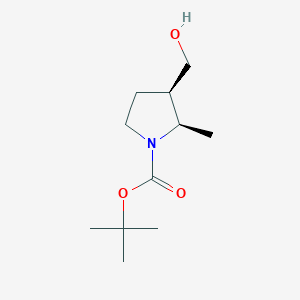

Heterocyclic ureas, including structures related to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," have been studied for their ability to undergo complexation-induced unfolding. This process involves the transformation of simple foldamers into multiply hydrogen-bonded sheetlike structures, mimicking the helix-to-sheet transition shown by peptides. Such molecules serve as useful building blocks for self-assembly, highlighting their potential in nanotechnology and material science applications (Corbin et al., 2001).

Antioxidant Activity and Enzyme Inhibition

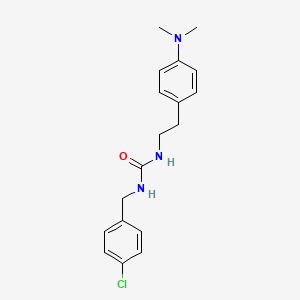

Compounds derived from phenethylamines, including those structurally similar to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," have shown significant antioxidant activities and enzyme inhibitory properties. These compounds effectively inhibit human carbonic anhydrase and acetylcholinesterase enzymes, suggesting their utility in therapeutic applications, particularly in conditions where oxidative stress and enzymatic dysregulation are involved (Aksu et al., 2016).

Urease-Like Intrinsic Catalytic Activities

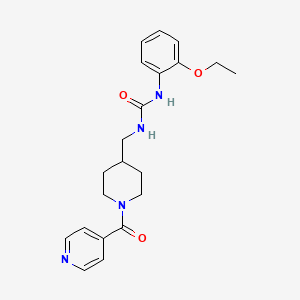

Research into dinuclear nickel complexes has unveiled urease-like intrinsic catalytic activities, including the hydrolysis of urea. Inspired by the natural enzyme urease, these complexes demonstrate the potential for chemical catalysis in aqueous solutions, possibly offering new pathways for the synthesis of biologically active compounds (Kundu et al., 2021).

Nonpeptide Agonist of the GPR14/Urotensin-II Receptor

The discovery of a nonpeptidic agonist, structurally related to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," for the GPR14/urotensin-II receptor showcases its significance in pharmacology. This compound, identified through a functional cell-based screen, serves as a potential lead for drug development targeting the urotensin-II receptor, which is implicated in various physiological and pathological processes (Croston et al., 2002).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O/c1-22(2)17-9-5-14(6-10-17)11-12-20-18(23)21-13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZCGFGGRLFVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(cyclopropylcarbonyl)amino]-N-(3,5-difluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2686962.png)

![3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2686966.png)

![6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2686976.png)

![N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide](/img/structure/B2686977.png)

![8-(Furan-2-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2686978.png)

![2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2686979.png)

![N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2686981.png)